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Compound of Interest

Compound Name: Ethyl 1H-pyrrole-3-carboxylate

Cat. No.: B1317128 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
1H-pyrrole-3-carboxylate (CAS No: 37964-17-3), a key heterocyclic compound with

applications in organic synthesis and medicinal chemistry. This document is intended for

researchers, scientists, and professionals in drug development, offering a consolidated

resource for the characterization of this molecule. While specific, experimentally verified

spectra for this compound are not widely available in public databases, this guide presents

predicted data based on established principles of spectroscopy and analysis of structurally

similar compounds.

Chemical Structure and Properties
Ethyl 1H-pyrrole-3-carboxylate possesses a pyrrole ring functionalized with an ethyl

carboxylate group at the 3-position. This structure gives rise to a characteristic spectroscopic

signature.

Molecular Formula: C₇H₉NO₂

Molecular Weight: 139.15 g/mol

IUPAC Name: ethyl 1H-pyrrole-3-carboxylate
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The following tables summarize the predicted spectroscopic data for Ethyl 1H-pyrrole-3-
carboxylate. These values are estimated based on the analysis of pyrrole and its derivatives

and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 - 8.5 br s 1H N-H

~7.2 - 7.4 m 1H Pyrrole C2-H

~6.6 - 6.8 m 1H Pyrrole C5-H

~6.1 - 6.3 m 1H Pyrrole C4-H

4.25 q 2H -OCH₂CH₃

1.33 t 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~165 C=O

~125 Pyrrole C2

~120 Pyrrole C5

~115 Pyrrole C3

~108 Pyrrole C4

~60 -OCH₂CH₃

~14 -OCH₂CH₃

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~3100-2900 Medium C-H Stretch (Aromatic/Alkyl)

~1700 Strong C=O Stretch (Ester)

~1550 Medium C=C Stretch (Pyrrole Ring)

~1200 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

139 [M]⁺ (Molecular Ion)

110 [M - C₂H₅]⁺ or [M - CHO]⁺

94 [M - OC₂H₅]⁺

66 [Pyrrole Ring Fragmentation]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Ethyl 1H-pyrrole-3-carboxylate in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the

spectrum to single lines for each carbon.

IR Spectroscopy
Sample Preparation (Thin Film): If the sample is a liquid or a low-melting solid, a neat

spectrum can be obtained by placing a drop of the compound between two KBr or NaCl

plates.

Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with

~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic

press.

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum,

typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound (typically in methanol or

acetonitrile) into the mass spectrometer. Common ionization techniques include Electron

Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the

molecular weight of the compound is scanned. High-resolution mass spectrometry (HRMS)

can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of an organic compound like Ethyl 1H-pyrrole-3-carboxylate.
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1. Sample Preparation

2. Spectroscopic Analysis

3. Data Processing & Interpretation

4. Structure Confirmation

Purified Compound

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis
(Peak Picking, Integration, Fragmentation Analysis)

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

This guide serves as a foundational resource for the spectroscopic properties of Ethyl 1H-
pyrrole-3-carboxylate. It is recommended that researchers generate their own analytical data

for this compound to ensure accuracy for their specific applications.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 1H-pyrrole-3-carboxylate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317128#ethyl-1h-pyrrole-3-carboxylate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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